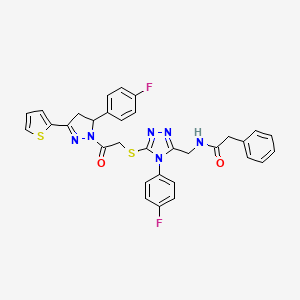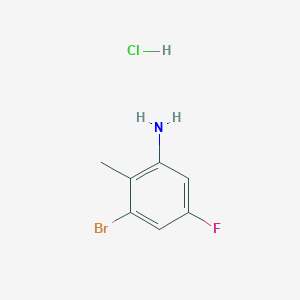
3-Bromo-5-fluoro-2-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H8BrClFN. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The presence of the fluorine atom can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes . The bromine atom can also influence the compound’s reactivity and biological activity . The methyl group and the amino group can participate in various chemical reactions, potentially leading to a wide range of biological effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-fluoro-2-methylaniline;hydrochloride plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation depending on the context of the reaction . Additionally, this compound can bind to proteins, altering their conformation and function, which is useful in studying protein dynamics and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate cell proliferation and differentiation, making it a valuable tool in developmental biology studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This compound also interacts with DNA, causing changes in gene expression by either promoting or inhibiting transcription factor binding. Furthermore, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, which regulate protein stability and function.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time are critical for its use in laboratory settings. This compound is relatively stable at room temperature but can degrade under prolonged exposure to light and moisture . In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to more pronounced changes in cell behavior. In vivo studies indicate that the compound’s effects can vary over time, with initial acute responses followed by adaptive cellular changes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive intermediates. Threshold effects are observed, where a specific dose range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments, enhancing its functional specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine substituents.
Industrial Production Methods
Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methylaniline;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .
Scientific Research Applications
3-Bromo-5-fluoro-2-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-methylaniline: Similar in structure but without the hydrochloride group.
2-Bromo-5-fluoroaniline: Lacks the methyl group present in 3-Bromo-5-fluoro-2-methylaniline;hydrochloride
Uniqueness
This compound is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The hydrochloride group also enhances its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-6(8)2-5(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCARQNLMKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
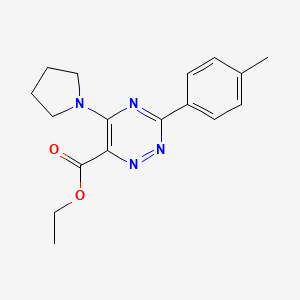

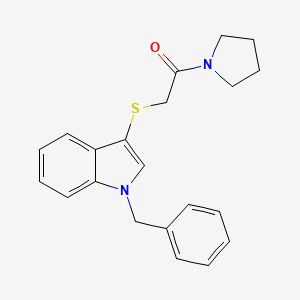
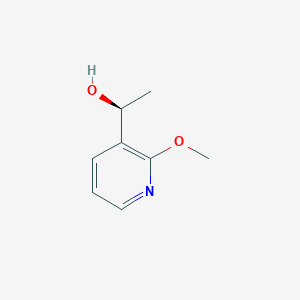
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

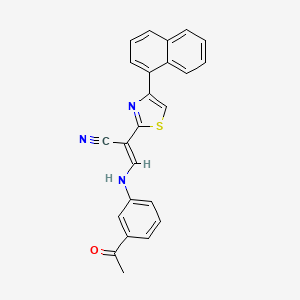
![N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)
